Scaffold-Level Fsp³ Comparison: Spiro[3.3]heptane Versus Benzene (Bioisostere Replacement)
The spiro[3.3]heptane core (Fsp³ = 1.0) represents a fully saturated, three-dimensional alternative to the planar benzene ring (Fsp³ = 0), offering a fundamental differentiation in drug discovery programs seeking to increase molecular complexity and improve ADME profiles [1]. The number of possible disubstituted isomers increases from 3 for benzene to 18 for spiro[3.3]heptane, all of which are chiral, enabling a substantially broader exploration of three-dimensional chemical space [1].
| Evidence Dimension | Fraction of sp³ carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 1.0 (computed for 6-aminospiro[3.3]heptan-2-ol scaffold; rotatable bonds = 0) |
| Comparator Or Baseline | Benzene (Fsp³ = 0); Cyclohexane (Fsp³ = 1.0 but conformationally flexible with 2 rotatable bonds) |
| Quantified Difference | Spiro[3.3]heptane provides 18 chiral disubstituted isomers vs. 3 achiral isomers for benzene; 0 rotatable bonds vs. 2 for cyclohexane |
| Conditions | Computed structural properties; isomer enumeration analysis |
Why This Matters
Higher Fsp³ correlates with improved solubility, permeability, and metabolic stability; 0 rotatable bonds indicate complete conformational restriction, beneficial for target engagement specificity and binding entropy.
- [1] Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. 2025; 27(36): 9849-9853. doi:10.1021/acs.orglett.5c01265. View Source
